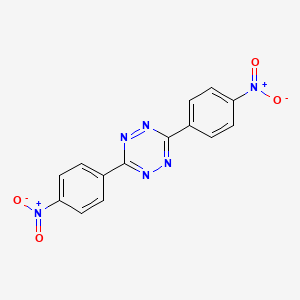

3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine

Description

Overview of Nitrogen-Rich Heterocyclic Compounds in Advanced Materials and Chemical Biology

Nitrogen-rich heterocyclic compounds, organic molecules incorporating a ring structure containing multiple nitrogen atoms, are fundamental building blocks in diverse scientific and industrial fields. nih.govrsc.org Their unique electronic properties and structural versatility have made them indispensable in the development of advanced materials and the exploration of complex biological systems. rsc.org In materials science, these compounds are integral to the creation of high-energy-density materials (HEDMs), such as explosives and propellants, where the high nitrogen content leads to the release of large amounts of energy and dinitrogen gas upon decomposition. nih.govresearchgate.net Furthermore, their distinct electronic characteristics are harnessed in optoelectronics for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov They also find applications as polymers, dyes, and corrosion inhibitors. nih.govrsc.org

In the realm of chemical biology and medicine, the significance of nitrogen heterocycles is equally profound. A vast number of pharmaceuticals, including anticancer, antimicrobial, and anti-HIV agents, are built upon nitrogen-containing ring systems. iau.irrsc.org In fact, approximately 75% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. rsc.orgiau.ir These scaffolds are prevalent in natural products like vitamins and alkaloids and are crucial components of the building blocks of life, DNA and RNA. iau.irrsc.org Their ability to participate in hydrogen bonding and other weak interactions makes them ideal for binding to biological targets with high specificity. iau.ir This has led to their extensive use in drug design, the development of agrochemicals, and as molecular probes for imaging and diagnostics. nih.goviau.ir

The Unique Role of the 1,2,4,5-Tetrazine (B1199680) Scaffold in Organic Chemistry

Among the various classes of nitrogen heterocycles, the 1,2,4,5-tetrazine (also known as s-tetrazine) scaffold holds a particularly unique position in modern organic chemistry. This six-membered aromatic ring, containing four nitrogen atoms, is the most stable of the possible tetrazine isomers. nih.gov Its chemistry is dominated by its exceptionally electron-deficient nature, a consequence of the four electronegative nitrogen atoms within the ring. google.comnih.gov This electron deficiency imparts several key characteristics that chemists have exploited in a wide range of applications.

The most prominent application of the 1,2,4,5-tetrazine core is in bioorthogonal chemistry. nih.gov Tetrazines are highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor tetrazine reacts rapidly and specifically with an electron-rich dienophile, such as a strained alkene or alkyne. nih.govresearchgate.net This reaction is exceptionally fast, with second-order rate constants that can be many orders of magnitude higher than other bioorthogonal reactions. rsc.org The reaction is also highly selective, proceeding cleanly in complex biological environments without interfering with native biochemical processes, and results in the irreversible formation of a stable pyridazine (B1198779) product with the concomitant release of nitrogen gas. nih.govglobethesis.com This "click chemistry" has become a powerful tool for labeling, tracking, and imaging biomolecules in living cells and organisms. nih.govnih.gov

Beyond bioorthogonal chemistry, the unique properties of 1,2,4,5-tetrazines have led to their use in materials science as high-energy-density materials and as components in photo- and electroactive materials. rsc.orgnih.gov Their ability to act as strong electron acceptors makes them valuable in the design of functional materials for electronics and sensors. nih.gov

Research Rationale and Scope for 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine and its Derivatives

The reactivity and properties of the 1,2,4,5-tetrazine core can be precisely controlled by the nature of the substituents at the 3- and 6-positions. rsc.org The rationale for investigating This compound stems directly from this principle. The introduction of substituents with strong electron-withdrawing or electron-donating properties can dramatically alter the electronic landscape of the tetrazine ring, thereby tuning its reactivity in IEDDA reactions. nih.gov

The 4-nitrophenyl group is a powerful electron-withdrawing substituent due to the nitro (-NO₂) group. The research rationale for synthesizing and studying this compound is based on the hypothesis that incorporating two of these potent electron-withdrawing groups will make the tetrazine core exceptionally electron-deficient. This heightened electron deficiency is expected to significantly lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the rate of the IEDDA reaction. nih.gov The goal is to develop a "super-reactive" tetrazine for applications that demand extremely fast kinetics, such as the detection of low-abundance biological targets or real-time imaging of rapid cellular processes.

The scope of research on this specific compound and its derivatives involves several key areas:

Synthesis: Developing efficient synthetic routes to access this highly functionalized tetrazine. The presence of strong electron-withdrawing groups can present challenges in the synthesis, potentially making later-stage reactions more difficult.

Characterization: Thoroughly characterizing the compound's structural, electrochemical, and spectroscopic properties to understand how the nitrophenyl groups influence the tetrazine core. rsc.orgglobethesis.com

Kinetic Studies: Quantitatively measuring the reaction rates of this compound with a variety of dienophiles to benchmark its reactivity against other known tetrazines. nih.gov This allows for a systematic understanding of substituent effects.

Applications: Exploring the utility of this highly reactive probe in demanding bioorthogonal applications where speed and efficiency are paramount.

The following interactive table presents research findings on how different substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine ring affect the rate of the IEDDA reaction with bicyclononyne (BCN), illustrating the electronic tuning that motivates the study of the nitrophenyl derivative.

Table 1: Reaction Rates of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) nih.gov

| Compound | R1 Substituent | R2 Substituent | Rate Constant (k) in MeOH (M⁻¹s⁻¹) | Electronic Effect |

|---|---|---|---|---|

| 1a | -H | -H | 110 | Neutral |

| 1b | -Phenyl | -Phenyl | 3.6 | Weak Donating/Withdrawing |

| 1c | -4-methoxyphenyl | -4-methoxyphenyl | 2.3 | Electron-Donating |

| 1d | -4-(dimethylamino)phenyl | -4-(dimethylamino)phenyl | 0.58 | Strong Electron-Donating |

| 1f | -Pyridin-2-yl | -Pyridin-2-yl | 31 | Electron-Withdrawing |

| 1g | -Pyrimidin-2-yl | -Pyrimidin-2-yl | 34 | Strong Electron-Withdrawing |

This data demonstrates that electron-withdrawing groups (like pyridinyl and pyrimidinyl) increase the reaction rate compared to phenyl and electron-donating groups (like methoxyphenyl). This trend provides a strong rationale for investigating the 4-nitrophenyl substituent, which is expected to result in an even faster reaction rate.

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(4-nitrophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N6O4/c21-19(22)11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(8-4-10)20(23)24/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCXXVKJMUVTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518001 | |

| Record name | 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37932-42-6 | |

| Record name | 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Bis 4 Nitrophenyl 1,2,4,5 Tetrazine and Substituted 1,2,4,5 Tetrazine Systems

Established Synthetic Pathways to Symmetrical 3,6-Disubstituted 1,2,4,5-Tetrazines

The formation of the aromatic 1,2,4,5-tetrazine (B1199680) ring is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with unique electronic properties and applications in materials science and bioorthogonal chemistry. Generally, these syntheses proceed through a two-step process involving the initial formation of a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the corresponding aromatic tetrazine. mdpi.com Key starting materials for these syntheses include imidoesters, nitriles, imidoyl chlorides, aldehydes, guanidine (B92328) hydrochloride, and thiocarbohydrazide (B147625). mdpi.com

Pinner Synthesis and its Modern Adaptations for Tetrazine Ring Formation

The Pinner synthesis, a classical method dating back to the late 19th century, is a significant route to 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.com The traditional approach involves the reaction of an iminoester with hydrazine (B178648) to form an amidrazone. This intermediate then undergoes cyclization in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative, which is subsequently oxidized to the final tetrazine. mdpi.com

Modern adaptations of the Pinner synthesis often start directly from nitriles. For the synthesis of 3,6-bis(4-nitrophenyl)-1,2,4,5-tetrazine, 4-nitrobenzonitrile (B1214597) serves as the precursor. The reaction with hydrazine, often catalyzed by sulfur, leads to the formation of the dihydrotetrazine intermediate. Subsequent oxidation, typically with an oxidizing agent like sodium nitrite (B80452) in an acidic medium, yields the desired product. nih.gov Lewis acid catalysts, such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂), have also been employed to facilitate the reaction of less reactive nitriles with hydrazine, expanding the scope of the Pinner-type synthesis. sciencemadness.org

Table 1: Pinner Synthesis of Symmetrical 3,6-Diaryl-1,2,4,5-Tetrazines

| Precursor | Catalyst/Reagents | Intermediate | Oxidizing Agent | Product | Reference |

| 4-Nitrobenzonitrile | Hydrazine, Sulfur | 1,2-Dihydro-3,6-bis(4-nitrophenyl)-1,2,4,5-tetrazine | NaNO₂/Acid | This compound | nih.gov |

| Benzonitrile | Hydrazine, Ni(OTf)₂ | 1,2-Dihydro-3,6-diphenyl-1,2,4,5-tetrazine | Not specified | 3,6-Diphenyl-1,2,4,5-tetrazine (B188303) | sciencemadness.org |

Condensation Reactions Involving Imidoyl Chlorides

The condensation of imidoyl chlorides with hydrazine provides a versatile route to 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.comresearchgate.net This method offers good control over the substitution pattern of the resulting tetrazine. For the synthesis of this compound, the corresponding imidoyl chloride, 4-nitrobenzoyl chloride, is the key starting material. The reaction of 4-nitrobenzoyl chloride with hydrazine leads to the formation of a diacylhydrazine intermediate, which upon further reaction and cyclization, followed by oxidation, yields the target tetrazine. researchgate.net

This pathway is particularly useful for introducing a wide range of aryl substituents onto the tetrazine core. The reaction conditions can be tailored to optimize the yield of the desired symmetrically substituted tetrazine.

Table 2: Synthesis of this compound via Imidoyl Chloride Condensation

| Precursor | Reagents | Key Intermediate | Oxidizing Agent | Product | Reference |

| 4-Nitrobenzoyl chloride | Hydrazine | N,N'-bis(4-nitrobenzoyl)hydrazine | Not specified | This compound | researchgate.net |

Aldehyde-Based Approaches for 1,2,4,5-Tetrazine Synthesis

Symmetrical 3,6-disubstituted 1,2,4,5-tetrazines can also be synthesized from aldehydes. mdpi.com This method typically involves the cyclocondensation of an aldehyde with hydrazine to form a hexahydro-1,2,4,5-tetrazine derivative. mdpi.com Subsequent oxidation, often in a two-step process, first to the dihydrotetrazine and then to the aromatic tetrazine, yields the final product. mdpi.com For the synthesis of this compound, 4-nitrobenzaldehyde (B150856) would be the required starting material. The oxidation of the intermediate dihydro-1,2,4,5-tetrazine is commonly achieved using reagents like sodium nitrite in an acidic environment. mdpi.com

Table 3: General Aldehyde-Based Synthesis of Symmetrical 3,6-Diaryl-1,2,4,5-Tetrazines

| Precursor | Reagents | Intermediate | Oxidizing Agent | Product | Reference |

| Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) | Hydrazine | 1,2,3,4,5,6-Hexahydro-3,6-diaryl-1,2,4,5-tetrazine | Pd/C, PtO₂, or NaNO₂/Acid | 3,6-Diaryl-1,2,4,5-tetrazine | mdpi.com |

Pathways Utilizing Guanidine Hydrochloride and Related Precursors

Guanidine hydrochloride serves as a precursor for the synthesis of certain functionalized 1,2,4,5-tetrazines, particularly those bearing amino or substituted amino groups. mdpi.com The typical reaction involves the conversion of guanidine hydrochloride to triaminoguanidine hydrochloride by reaction with hydrazine. mdpi.com This intermediate can then be reacted with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, to form a dihydro-1,2,4,5-tetrazine substituted with pyrazolyl groups. mdpi.com While this method is highly effective for producing specific precursors like 3,6-dihydrazino-1,2,4,5-tetrazine, its direct application for the synthesis of 3,6-diaryl-1,2,4,5-tetrazines, including the 4-nitrophenyl derivative, is not a commonly reported pathway. mdpi.comnih.gov

Table 4: Guanidine Hydrochloride-Based Synthesis of Tetrazine Precursors

| Precursor | Reagents | Intermediate | Application | Reference |

| Guanidine hydrochloride | Hydrazine, 2,4-pentanedione | 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Precursor to 3,6-dihydrazino-1,2,4,5-tetrazine | mdpi.com |

Thiocarbohydrazide-Mediated Syntheses of Tetrazines

Thiocarbohydrazide is a versatile building block for the synthesis of various heterocyclic compounds, including 1,2,4,5-tetrazines. sciencemadness.org One common approach involves the reaction of thiocarbohydrazide with substituted benzaldehydes in an acidic medium to yield 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones. sciencemadness.orgnih.gov These intermediates can then be oxidized, for example with hydrogen peroxide, to the corresponding 6-aryl-1,2,4,5-tetrazine-3-thiones. sciencemadness.orgnih.gov While this method directly leads to thione-substituted tetrazines, further modifications would be necessary to obtain 3,6-diaryl-1,2,4,5-tetrazines.

Table 5: Thiocarbohydrazide-Mediated Synthesis of Aryl-Substituted Tetrazine-3-thiones

| Precursor | Reagents | Intermediate | Oxidizing Agent | Product | Reference |

| Thiocarbohydrazide, Substituted Benzaldehyde | Glacial Acetic Acid | 6-Aryl-1,2,4,5-tetrahydrotetrazine-3-thione | Hydrogen Peroxide | 6-Aryl-1,2,4,5-tetrazine-3-thione | sciencemadness.orgnih.gov |

Dimerization Approaches for 1,2,4,5-Tetrazine Ring Construction (e.g., Ethyl Diazoacetate)

The dimerization of certain diazo compounds can also lead to the formation of the 1,2,4,5-tetrazine ring. A well-known example is the dimerization of ethyl diazoacetate in the presence of a base, which yields the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. mdpi.com This intermediate can be neutralized, converted to the diacid chloride, esterified, and finally oxidized to form dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. mdpi.com While this method is highly efficient for producing 3,6-dicarboalkoxy-1,2,4,5-tetrazines, its direct application to the synthesis of 3,6-diaryl-1,2,4,5-tetrazines from a corresponding aryl diazo precursor is not a standard or widely reported method.

Table 6: Dimerization of Ethyl Diazoacetate for Tetrazine Synthesis

| Precursor | Reagents | Intermediate | Final Product | Reference |

| Ethyl Diazoacetate | Sodium Hydroxide | Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | mdpi.com |

Targeted Synthesis of this compound

The synthesis of symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines, such as this compound, is often achieved through the well-established Pinner synthesis. mdpi.comnih.govresearchgate.net This classical method involves the reaction of an iminoester with hydrazine to form an amidrazone. mdpi.com The subsequent cyclization of the amidrazone in the presence of excess hydrazine leads to the formation of a dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is the oxidation of this intermediate to the corresponding 1,2,4,5-tetrazine. mdpi.com

An alternative "Pinner-like" one-pot synthesis utilizes nitriles and hydrazine. nih.govnih.gov For the synthesis of this compound, 4-nitrobenzonitrile would be the starting nitrile. While this one-pot method is advantageous for some symmetric tetrazines, its success can be highly dependent on the nature of the substituents. nih.gov

The general synthetic pathway is outlined below:

Pinner Synthesis Route:

Iminoester Formation: Reaction of a nitrile (e.g., 4-nitrobenzonitrile) with an alcohol in the presence of an acid catalyst to form the corresponding iminoester.

Amidrazone Formation: The iminoester reacts with hydrazine to yield the amidrazone. mdpi.com

Cyclization: The amidrazone undergoes cyclization with excess hydrazine to form the 1,2-dihydro-1,2,4,5-tetrazine. mdpi.com

Oxidation: The dihydrotetrazine is oxidized to the final 3,6-disubstituted-1,2,4,5-tetrazine. mdpi.com

A notable synthesis of 3,6-bis(4-nitrophenyl)-1,2-diazine involved the preparation of the corresponding tetrazine from 4-nitrobenzoyl chloride, which was then reacted with norbornadiene. researchgate.net

Development of Asymmetric 3,6-Substituted 1,2,4,5-Tetrazines

The synthesis of asymmetrically substituted 3,6-disubstituted 1,2,4,5-tetrazines presents a greater challenge than their symmetrical counterparts. nih.gov Traditional one-pot methods using two different nitriles are often impractical as they typically result in a mixture of both symmetrical and the desired unsymmetrical tetrazines, leading to difficult separation processes. nih.govnih.gov

To address this, stepwise methods have been developed to ensure the selective formation of asymmetric tetrazines. researchgate.net One such improved method involves the formation of 1,2-dichloromethylene hydrazines as key intermediates. nih.gov This approach allows for the controlled introduction of different substituents. The general steps are:

Formation of a 1,2-dichloromethylene hydrazine from an N,N'-diacylhydrazine by treatment with phosphorus pentachloride. nih.gov

Condensation of this intermediate with hydrazine. nih.govnih.gov

Oxidation of the resulting dihydrotetrazine to the asymmetric 1,2,4,5-tetrazine. nih.gov

Microwave-assisted conditions have been shown to significantly improve this process, reducing reaction times from hours to minutes and increasing yields by approximately 20%. nih.gov Lewis acid-promoted one-pot strategies have also been developed to enhance the synthesis of asymmetric tetrazines with functional groups. nih.gov Furthermore, novel sulfur-induced one-pot syntheses have been successful in preparing unprecedented unsymmetrically disubstituted tetrazines under thermal conditions. rsc.org

Recent advancements also include the development of methods starting from carboxylic ester precursors to produce versatile 3-thiomethyltetrazine intermediates, which can then be used in palladium-catalyzed cross-coupling reactions to generate a variety of unsymmetrical tetrazines. nih.gov

Oxidative Cyclization in Dihydro-1,2,4,5-tetrazine to 1,2,4,5-Tetrazine Conversion

The final and crucial step in many synthetic routes to 1,2,4,5-tetrazines is the oxidation of the corresponding 1,2-dihydro-1,2,4,5-tetrazine intermediate. mdpi.com A variety of oxidizing agents and conditions have been employed for this transformation.

Nitrogen oxides, often generated in situ from sodium nitrite in an acidic medium (such as acetic or hydrochloric acid), are highly effective for this oxidation and have been widely used. mdpi.comnih.gov However, a potential drawback of this method is the possibility of side reactions, particularly the oxidation of other sensitive functional groups present in the molecule, such as amino groups. mdpi.com

Other organic and inorganic oxidizing agents have also been successfully utilized. These include:

m-Chloroperoxybenzoic acid (m-CPBA) mdpi.com

Benzoyl peroxide mdpi.com

Benzoquinone mdpi.com

Iron(III) chloride mdpi.com

Horseradish peroxidase (enzymatic oxidation) mdpi.com

The choice of oxidizing agent can influence the reaction yield and selectivity. For instance, oxidation with m-CPBA, benzoyl peroxide, and benzoquinone has been reported to give yields of 55%, 65%, and 71%, respectively. mdpi.com The table below summarizes some of the oxidizing agents used for the conversion of dihydro-1,2,4,5-tetrazines to 1,2,4,5-tetrazines. mdpi.com

| Oxidizing Agent | Typical Reaction Conditions | Reported Yields |

|---|---|---|

| Sodium Nitrite (NaNO₂) in Acid | Glacial acetic acid, 0 °C | Generally good, but can have side reactions |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | 55% |

| Benzoyl Peroxide | - | 65% |

| Benzoquinone | - | 71% |

| Iron(III) Chloride (FeCl₃) | Ethanol | 84% for 3,6-bis(methylthio)-1,2,4,5-tetrazine |

| (Diacetoxyiodo)benzene | Trifluoroethanol, heating | 10-86% for triazolo[1,5-b] mdpi.comnih.govnih.govCurrent time information in London, GB.tetrazines |

Novel and Efficient Synthetic Strategies for 1,2,4,5-Tetrazines

Research continues to focus on developing more efficient, versatile, and safer synthetic routes to 1,2,4,5-tetrazines. researchgate.net These novel strategies aim to overcome the limitations of classical methods, such as restricted substrate scope, harsh reaction conditions, and the formation of byproducts. nih.govnih.gov

Key areas of innovation include:

Catalysis: The use of catalysts like zinc chloride, boron trifluoride diethyl etherate, or Lewis acids [Ni(OTf)₂ or Zn(OTf)₂] has been shown to facilitate the condensation of nitriles and hydrazine, expanding the range of accessible symmetric and asymmetric tetrazines. nih.govresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and improve yields, as demonstrated in the synthesis of asymmetric tetrazines. nih.gov

Alternative Precursors: The use of precursors other than nitriles and iminoesters has broadened the scope of tetrazine synthesis. These include:

Guanidine derivatives: Reaction with hydrazine can produce valuable tetrazine precursors for further functionalization. mdpi.comresearchgate.net

Thiocarbohydrazide: This allows for the synthesis of substituted 1,2,4,5-tetrazines without an oxidation step. mdpi.com

Aldehydes: Cyclocondensation with hydrazine followed by oxidation is particularly useful for preparing derivatives with aliphatic substituents. mdpi.com

Carboxylic esters: A one-pot method for converting esters into 3-thiomethyltetrazines provides a platform for divergent synthesis of unsymmetrical tetrazines. nih.gov

Imidoyl chlorides: Condensation with hydrazine offers a selective route to unsymmetrical derivatives, avoiding the formation of product mixtures. mdpi.com

These modern synthetic approaches have significantly enhanced the accessibility of a wide array of 1,2,4,5-tetrazine derivatives with diverse substitution patterns and functionalities. nih.govresearchgate.net

| Strategy | Key Features | Examples of Precursors/Reagents |

|---|---|---|

| Lewis Acid Catalysis | Improved yields for asymmetric tetrazines, broader substrate scope. | Zn(OTf)₂, Ni(OTf)₂ with nitriles and hydrazine. |

| Sulfur-Mediated Synthesis | One-pot synthesis of aromatic tetrazines. | Sulfur with nitriles and hydrazine. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Applied to the condensation of 1,2-dichloromethylene hydrazines with hydrazine. |

| Use of Guanidine Derivatives | Formation of versatile tetrazine precursors. | Guanidine hydrochloride and hydrazine. |

| From Carboxylic Esters | Divergent synthesis of unsymmetrical tetrazines via 3-thiomethyltetrazine intermediates. | (3-methyloxetan-3-yl)methyl carboxylic esters. |

Computational and Theoretical Investigations of 3,6 Bis 4 Nitrophenyl 1,2,4,5 Tetrazine and 1,2,4,5 Tetrazine Derivatives

Quantum Chemical Methodologies Applied to Tetrazine Systems (e.g., Density Functional Theory)

Computational chemistry provides essential tools for understanding the structure, stability, and energetic properties of 1,2,4,5-tetrazine (B1199680) systems, including 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine. Among the most widely used quantum chemical methodologies is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for predicting molecular properties. nih.gov Researchers frequently employ DFT to calculate geometries, heats of formation, and detonation parameters for novel energetic materials. acs.orgresearchgate.net Common functionals used in these studies include B3LYP and B3PW91, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to analyze the electronic structure and reactivity of tetrazine derivatives. researchgate.netresearchgate.net

Beyond DFT, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized. nih.govacs.org For higher accuracy in thermochemical calculations, such as determining enthalpies of formation, high-performance composite methods like G4, G4MP2, and CBS-4M are sometimes applied. superfri.orgresearchgate.net These methodologies allow for a detailed investigation of electronic properties and the prediction of molecular behavior, guiding the synthesis and characterization of new high-energy density materials. researchgate.net Theoretical calculations also extend to vibrational analysis, which predicts infrared (IR) spectra and thermodynamic properties at various temperatures, providing a deeper understanding of the molecular dynamics of these compounds. researchgate.net

**4.2. Energetic Property Predictions

The heat of formation (HOF) is a critical parameter that indicates the energy content of a compound. Theoretical calculations are routinely used to predict HOF for novel tetrazine-based energetic materials. acs.org Studies have shown that the introduction of specific functional groups to the 1,2,4,5-tetrazine ring can significantly increase its HOF. For instance, computational analyses using DFT and other methods have demonstrated that substituents such as the cyano (-CN) or azido (B1232118) (-N₃) groups play a crucial role in elevating the HOF values of 1,2,4,5-tetrazine derivatives. acs.org

| Compound | Calculated HOF (kJ mol⁻¹) | Reference |

|---|---|---|

| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) | 623 | nih.gov |

| HTATz·N₂H₄ (Hydrazine salt) | 669 | nih.gov |

Theoretical methods are invaluable for estimating the detonation performance of energetic materials, including detonation velocity (D) and pressure (P), before undertaking complex and hazardous synthesis. researchgate.netresearchgate.net For 1,2,4,5-tetrazine derivatives, computational studies indicate that detonation properties are highly dependent on the substituents attached to the tetrazine core. acs.org The introduction of nitro (-NO₂) or difluoroamino (-NF₂) groups is particularly effective at enhancing detonation performance. acs.org

Calculations based on DFT have been used to predict these parameters for a range of tetrazine compounds. For instance, some asymmetrically substituted tetrazines have shown promising theoretical performance, with a detonation velocity of 7,757 m s⁻¹ and a detonation pressure of 25.7 GPa. nih.gov Other derivatives, such as HTATz, have predicted detonation velocities as high as 8,100 m s⁻¹ to 8,500 m s⁻¹. nih.gov While specific predicted values for this compound are not detailed in the search results, the presence of nitrophenyl groups suggests it would be classified as a high-performance explosive. acs.org The performance of such molecules is often comparable to or exceeds that of conventional explosives like TNT. researchgate.netnih.gov

| Compound/Derivative Class | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | 7,757 | 25.7 | nih.gov |

| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) | 8,100 | - | nih.gov |

| HTATz·N₂H₄ (Hydrazine salt) | 8,500 | - | nih.gov |

| General Fused Tetrazines (FTT) | 8,020–9,530 | 29.54–41.84 | researchgate.net |

Analysis of Molecular Stability and Energetic Decomposition Pathways

The thermal stability of an energetic compound is a critical factor for its practical application, and it is often governed by the energy of its weakest chemical bond. Bond Dissociation Energy (BDE) calculations are a key theoretical tool for assessing this stability. acs.org By identifying the bond with the lowest BDE, researchers can predict the initial step in the thermal decomposition of the molecule. For the 1,2,4,5-tetrazine ring, the stability is influenced by its substituents.

Computational analyses have shown that substituting the tetrazine ring with groups like -N₃, -NH₂, -CN, -OH, or -Cl can enhance its thermal stability. acs.org Conversely, groups such as -NO₂, -NHNH₂, -NHNO₂, -NF₂, or -COOH tend to decrease the stability of the tetrazine ring by introducing weaker bonds. acs.org In many derivatives, the decomposition is initiated not by the rupture of the tetrazine ring itself, but by the cleavage of a bond within the substituent group. researchgate.net For this compound, the C-NO₂ bond on the phenyl ring is a likely candidate for the initial decomposition step, as C-NO₂ bonds are typically among the weaker bonds in energetic molecules.

| Bond Type | Typical BDE (kJ mol⁻¹) | Significance |

|---|---|---|

| C-NO₂ | ~230-270 | Often the weakest bond and initial site of decomposition in nitroaromatics. |

| Ring N-N | ~160-200 | Can be an initial decomposition step in some heterocyclic systems. |

| C-H (Aromatic) | ~430-470 | Generally strong and less likely to be the initial point of cleavage. |

| C-C (Ring-Phenyl) | ~400-500 | A strong bond connecting the substituent to the tetrazine core. |

Understanding the pyrolysis (thermal decomposition) mechanism is crucial for evaluating the safety and performance of energetic materials. Theoretical studies on high-energy tetrazine derivatives have investigated their decomposition pathways and the associated activation energies. nih.govmdpi.com These studies often reveal multi-step reaction mechanisms that change depending on the intensity of the thermal stimulus. nih.govmdpi.com

For high-energy derivatives of acs.orgresearchgate.netmdpi.comtriazolo[4,3-b] acs.orgresearchgate.netsuperfri.orgmdpi.comtetrazine, a related class of compounds, decomposition studies have identified the formation of gaseous products such as cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN). nih.govmdpi.com The condensed phase products can include nanostructured carbon nitride (α-C₃N₄). nih.govmdpi.com The activation energy (Ea) for the decomposition process is a key kinetic parameter that quantifies the energy barrier for the reaction to occur. For some triazolotetrazine derivatives, these values have been found to range from 129.0 kJ/mol to 292.2 kJ/mol, depending on the specific molecular structure. nih.govmdpi.com Such computational insights are critical for predicting the thermal behavior and stability of new tetrazine-based compounds like this compound. researchgate.net

Thermodynamical Properties at Varied Temperatures

The thermodynamical properties of 1,2,4,5-tetrazine derivatives, including heat capacity (C°p), entropy (S°m), and enthalpy (H°m), are crucial for understanding their stability and behavior under different thermal conditions. These properties are typically investigated computationally using statistical thermodynamics, which relies on vibrational frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net

Theoretical studies on various 1,2,4,5-tetrazine derivatives show a consistent trend: the values of standard molar heat capacity, entropy, and enthalpy gradually increase with rising temperature. researchgate.net This behavior is expected as higher temperatures lead to increased population of vibrational and rotational energy levels. For instance, in a study on 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, thermodynamic functions were calculated over a temperature range of 200 K to 800 K, demonstrating this positive correlation with temperature. researchgate.net Similarly, the thermodynamic properties of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) have been derived from vibrational analysis, allowing for the deduction of the relationship between temperature and its thermodynamic behavior. researchgate.net

While specific thermodynamic data for this compound is not extensively published, the established computational methodologies allow for a reliable prediction of its properties. The data in the following table for a related compound, 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, illustrates the typical temperature dependence of these thermodynamic parameters.

Table 1: Calculated Thermodynamic Properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide at Different Temperatures. researchgate.net

| Temperature (K) | Heat Capacity (C°p, J·mol⁻¹·K⁻¹) | Entropy (S°m, J·mol⁻¹·K⁻¹) | Enthalpy (H°m, kJ·mol⁻¹) |

|---|

Note: Data presented is for 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide as a representative example.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for explaining the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For 1,2,4,5-tetrazines, FMO theory is particularly insightful for understanding their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.net In these reactions, the tetrazine acts as the electron-deficient component, and its reactivity is governed by the interaction of its low-energy LUMO with the HOMO of an electron-rich dienophile. researchgate.net

The energy of the LUMO is highly sensitive to the nature of the substituents at the 3- and 6-positions of the tetrazine ring. Electron-withdrawing groups lower the energy of the LUMO, which decreases the HOMO-LUMO energy gap between the tetrazine and its reaction partner, leading to a faster reaction rate. nih.gov For this compound, the presence of two strongly electron-withdrawing nitrophenyl groups is expected to significantly lower the LUMO energy, rendering the molecule highly electrophilic and exceptionally reactive in iEDDA reactions.

Studies on a series of 3,6-diaryl-1,2,4,5-tetrazines have quantified this effect. For example, replacing the phenyl groups in 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with more electron-withdrawing pyridyl groups results in a 37-fold increase in the reaction rate with bicyclononyne (BCN). nih.gov This demonstrates the powerful influence of substituents on the electronic properties and reactivity of the tetrazine core.

Table 2: Second-Order Rate Constants for the Reaction of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol. nih.gov

| Substituent (R) in 3,6-di-R-1,2,4,5-tetrazine | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 4-Methoxyphenyl | 1.4 |

| Phenyl | 3.6 |

| 4-Fluorophenyl | 2.7 |

| Pyridin-2-yl | 118 |

Note: The rate constant for this compound is predicted to be significantly high due to the strong electron-withdrawing nature of the nitrophenyl group.

The distribution of electron density and the resulting molecular electrostatic potential (MEP) are key indicators of a molecule's reactivity. In the 1,2,4,5-tetrazine ring, the four electronegative nitrogen atoms create a π-electron deficient system. This results in regions of negative electrostatic potential located on the nitrogen atoms, while the carbon atoms of the ring are comparatively electron-poor and thus sites of positive electrostatic potential.

Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify this charge distribution. researchgate.net For this compound, the electron-withdrawing effect of the two 4-nitrophenyl substituents further depletes the electron density on the tetrazine core. This enhances the electrophilic character of the ring carbons, making them highly susceptible to nucleophilic attack, which is a key step in many of its characteristic reactions.

MEP maps visually represent this charge distribution, with red-colored regions indicating negative potential (electron-rich, sites for electrophilic attack) and blue-colored regions indicating positive potential (electron-poor, sites for nucleophilic attack). For this molecule, MEP maps would be expected to show intense negative potential around the oxygen atoms of the nitro groups and the nitrogen atoms of the tetrazine ring, and a significant positive potential on the tetrazine carbon atoms. This charge polarization is fundamental to its high reactivity in iEDDA cycloadditions.

Theoretical Crystal Structure Prediction and Solid-State Characteristics

Predicting the crystal structure of a molecule is a complex computational challenge that involves determining the most thermodynamically stable arrangement of molecules in a solid-state lattice. These predictions are crucial for understanding solid-state properties like density, stability, and intermolecular interactions. Computational simulations, such as those performed on 3,6-bis(4-butylphenyl) researchgate.netnih.govnih.govnih.govtetrazine, can determine the probability of different molecular arrangements (e.g., stacking, in-plane, terminal) by calculating the energies of intermolecular interactions. pleiades.online

Table 3: Crystallographic Data for Representative 3,6-Disubstituted Dihydro-1,2,4,5-tetrazine Derivatives. nih.govnih.gov

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Monoclinic | P2₁/n | Boat conformation of tetrazine ring; N-H···N hydrogen bonds. |

| 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Orthorhombic | Cmc2₁ | V-shaped molecule; boat conformation; N-H···N and C-H···N hydrogen bonds. |

Comparative Theoretical Studies with Isomeric Tetrazines

Tetrazine exists in three possible isomeric forms: 1,2,3,4-tetrazine, 1,2,3,5-tetrazine, and 1,2,4,5-tetrazine (s-tetrazine). Computational studies consistently indicate that 1,2,4,5-tetrazine is the most thermodynamically stable of the three isomers. This enhanced stability, along with its symmetric structure, contributes to it being the most widely studied and utilized tetrazine isomer.

The different arrangements of nitrogen atoms in the rings lead to significant differences in their electronic properties and chemical reactivity. While all tetrazines are electron-deficient, the 1,2,4,5-isomer exhibits exceptional reactivity in iEDDA reactions, a characteristic that is less pronounced in the other isomers. researchgate.net Recent computational and experimental work has explored the unique reactivity of other isomers, such as the formal [4+2] cycloaddition across the N1/N4 atoms of the 1,2,4,5-tetrazine ring under specific solvent conditions, which generates 1,2,4-triazine (B1199460) products. nih.gov This highlights how subtle electronic differences between isomers can lead to completely different reaction pathways.

Advanced Applications of 3,6 Bis 4 Nitrophenyl 1,2,4,5 Tetrazine and Functionalized 1,2,4,5 Tetrazine Scaffolds

High Energy Density Materials (HEDMs) Research

Research into 1,2,4,5-tetrazine (B1199680) scaffolds is a significant area of focus in the development of High Energy Density Materials (HEDMs). The inherent high nitrogen content (68.3% by mass in the parent ring) and large positive enthalpy of formation contribute to their energetic properties. nih.goviau.ir The symmetrical 1,2,4,5-tetrazine is more stable than its isomers, making it a viable backbone for energetic compounds. mdpi.com These materials are sought after for applications as explosives, propellants, and pyrotechnics due to their potential for high performance, thermal stability, and reduced sensitivity to mechanical stimuli like impact and friction. researchgate.netnih.gov

Rational Design Principles for Energetic Tetrazine Derivatives

The rational design of tetrazine-based HEDMs involves the strategic introduction of specific functional groups (substituents) to the core tetrazine ring to enhance its energetic characteristics. A primary principle is to increase the heat of formation (HOF), a key indicator of the energy content of a molecule. Nitrogen-rich substituents such as nitro (-NO₂), nitramino (-NHNO₂), azide (-N₃), and azo (-N=N-) groups are particularly effective at increasing HOF. nih.govresearchgate.net For instance, linking tetrazine and triazole rings, especially with an -N=N- bond, has been shown to significantly contribute to higher HOFs. nih.gov

Another critical design principle is maximizing the density of the material. Higher density is directly correlated with improved detonation velocity and pressure. Introducing C-NO₂ moieties is a known strategy to improve the density of nitrogen-rich scaffolds. researchgate.net Computational methods, particularly density functional theory (DFT), are extensively used to predict the properties of designed molecules, including their structure, crystal density, and HOF, before undertaking complex synthesis. nih.govbit.edu.cn

Furthermore, achieving an optimal oxygen balance (OB) is a guiding principle. The oxygen balance is a measure of the degree to which an explosive can be oxidized. While many nitrogen-rich compounds are oxygen-deficient, incorporating oxygen-containing groups like -NO₂ can improve the OB, leading to more efficient energy release upon detonation. researchgate.net Balancing high energy content with thermal stability and low sensitivity is the overarching goal. Analysis of bond dissociation energies (BDEs) helps in predicting the thermal stability of new derivatives; stronger bonds indicate greater stability. nih.govacs.org

Structure-Performance Relationships in Tetrazine-Based HEDMs

A clear relationship exists between the molecular structure of tetrazine derivatives and their performance as HEDMs. The performance is primarily evaluated based on detonation velocity (D) and detonation pressure (P).

Influence of the Tetrazine Core: The 1,2,4,5-tetrazine ring itself provides a stable, high-nitrogen foundation. Its aromatic nature and the high number of N-N and C-N bonds contribute to a high positive heat of formation, which is fundamental to its energetic nature. nih.govfrontiersin.org

Impact of Functional Groups: The type and position of substituents dramatically alter performance. Energetic groups like -NO₂ and -NF₂ are highly effective at enhancing detonation velocity and pressure. researchgate.netacs.org Conversely, groups like -NH₂ or -OH can have the opposite effect. acs.org Fusing the tetrazine ring with other nitrogen-rich heterocycles, such as pyrazole or triazole, is another strategy to create dense, thermally stable HEDMs with excellent detonation properties. nih.govnih.gov

Symmetry and Performance: While most research has focused on symmetrically substituted tetrazines due to simpler synthesis, asymmetrically substituted derivatives have been shown to possess comparable, and sometimes superior, detonation performance. nih.govfrontiersin.org For example, certain asymmetrically substituted tetrazines based on 3-amino-6-nitroamino-tetrazine exhibit detonation velocities comparable to well-known explosives like RDX and PETN. nih.govfrontiersin.org

The following table summarizes the calculated detonation properties of several designed tetrazine-triazole conjugates, illustrating the structure-performance relationship.

| Compound ID | Substituents | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

| A7 | -NO₂, -NHNO₂ on tetrazine-triazole | ~8.59 | ~33.1 |

| B7 | -NO₂, -NHNO₂ on tetrazine-triazole | ~8.55 | ~32.9 |

| C7 | -NO₂, -NHNO₂ on tetrazine-triazole | ~8.51 | ~32.3 |

| D7 | -NO₂, -NHNO₂ on tetrazine-triazole | ~8.47 | ~31.8 |

| RDX (Reference) | N/A | 8.75 | 34.9 |

| Data derived from studies on innovative energetic compounds based on tetrazine and triazole conjugates. nih.gov |

Impact of Substituents on Detonation Characteristics and Material Stability

The choice of substituent is a critical factor that dictates the balance between detonation performance and the stability of the resulting material. Stability, in this context, refers to both thermal stability (resistance to decomposition at high temperatures) and kinetic stability (insensitivity to mechanical stimuli like impact).

Enhancing Detonation: As established, electron-withdrawing and oxygen-rich groups are paramount for high detonation performance. The -NO₂ group is a particularly effective substituent for increasing detonation velocity and pressure. researchgate.net The trinitromethyl [-C(NO₂)₃] group has also been identified as being highly conducive to improving detonation performance. bit.edu.cn

Improving Stability: Stability is often inversely related to performance. Highly energetic materials can be dangerously sensitive. However, certain substituents can enhance thermal stability. Groups such as -N₃, -NH₂, -CN, -OH, and -Cl have been shown to be favorable for increasing the thermal stability of the 1,2,4,5-tetrazine ring. acs.org In contrast, substituents like -NHNH₂, -NHNO₂, and -NO₂ can decrease thermal stability. acs.org Strong intermolecular interactions, such as hydrogen bonding, can also contribute to lower impact sensitivity. nih.gov

The Reactivity/Stability Trade-off: A significant challenge in HEDM design is managing the trade-off between reactivity (performance) and stability. For instance, while the -NHNO₂ group boosts energetic performance, it can negatively impact thermal stability. nih.govacs.org Therefore, molecular design often involves a careful combination of different substituents to achieve a compound that is powerful yet safe enough for practical application. Compounds A7, B7, C7, and D7 from the table above are examples of designs that exhibit detonation performance comparable to RDX while displaying superior predicted thermal stability and lower sensitivity, making them potential candidates for insensitive energetic materials. nih.gov

Bioorthogonal Chemical Applications and Bioconjugation

The 1,2,4,5-tetrazine scaffold is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net The primary reaction involving tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, typically with a strained alkene or alkyne dienophile, such as a trans-cyclooctene (TCO). mdpi.comnih.gov This reaction is exceptionally fast, highly selective, and proceeds readily under physiological conditions, making it an invaluable tool for biological research. nih.govacs.org

Tetrazines as Fast Bioconjugation Tools for In Vitro and In Vivo Research

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, enabling the rapid and specific labeling of biomolecules in complex environments ranging from cell lysates to living organisms. acs.orgacs.org This capability allows researchers to site-specifically modify proteins, nucleic acids, glycans, and lipids to track their dynamics, visualize their location, or alter their function. nih.gov

In Vitro Applications: In laboratory settings, tetrazine bioconjugation is used for protein labeling, creating antibody-drug conjugates, and immobilizing proteins on surfaces. acs.orgacs.org The reaction's speed and specificity ensure high yields and clean product formation without the need for extensive purification.

In Vivo Applications: The true power of tetrazine ligation lies in its applicability within living animals. nih.gov A prominent strategy is pretargeting, where a modified antibody carrying a dienophile (e.g., TCO) is first administered and allowed to accumulate at a target site, such as a tumor. nih.gov After unbound antibodies are cleared from circulation, a second, smaller molecule carrying the tetrazine and a payload (e.g., a radioactive isotope for PET imaging or a therapeutic agent) is injected. The tetrazine rapidly "clicks" with the TCO-tagged antibody at the target site, concentrating the payload where it is needed while minimizing exposure to healthy tissues. nih.govacs.org This approach has been successfully used for in vivo PET imaging and is being explored for targeted radioimmunotherapy. nih.govnih.gov

The reactivity of the tetrazine can be tuned by altering its substituents. Electron-withdrawing groups generally increase the reaction rate. However, a trade-off exists between reactivity and stability in aqueous environments. nih.govchemrxiv.org Recent research has shown that intramolecular repulsion, by distorting the tetrazine ring, can also increase reactivity without compromising stability, offering a new strategy for designing improved bioorthogonal tools. nih.govchemrxiv.org

Development and Optimization of Fluorescent Probes

A significant application of tetrazine bioorthogonal chemistry is in the development of fluorogenic probes for biological imaging. researchgate.net These probes are designed to be "dark" or non-fluorescent until they undergo the iEDDA reaction, at which point their fluorescence is "turned on." nih.gov This feature is highly advantageous for live-cell imaging as it dramatically increases the signal-to-noise ratio and can eliminate the need for wash steps to remove unreacted probes. mdpi.comacs.org

The design of these probes relies on the ability of the tetrazine moiety to act as a fluorescence quencher. mdpi.com Several quenching mechanisms are exploited in the design of tetrazine-based fluorogenic probes:

| Quenching Mechanism | Description |

| Förster Resonance Energy Transfer (FRET) | The fluorophore (donor) transfers its excitation energy non-radiatively to the nearby tetrazine (acceptor). This mechanism's efficiency is highly dependent on the distance and spectral overlap between the donor and acceptor. nih.gov |

| Through-Bond Energy Transfer (TBET) | Energy is transferred through the covalent bond linkage between the fluorophore and the tetrazine. This can be a very efficient quenching mechanism. nih.gov |

| Internal Charge Transfer (ICT) | The tetrazine acts as an electron acceptor, quenching the fluorophore's excited state through an ICT process. nih.gov |

| Monochromophoric (Dark State) Quenching | The tetrazine is directly integrated into the π-conjugated system of the fluorophore. This coupling creates a dominant, optically forbidden n→π* electronic transition, rendering the molecule non-fluorescent. The iEDDA reaction breaks this conjugation, restoring the fluorescent π→π* transition. mdpi.comacs.org |

The monochromophoric design strategy is particularly robust, as it can provide an excellent fluorescence turn-on ratio (often exceeding 1000-fold) that is independent of the emission wavelength, allowing for the development of a palette of multicolor bioorthogonal probes. acs.org Rational design, for instance by modifying the environment around the tetrazine tag on a Green Fluorescent Protein, has been used to optimize the alignment between the protein chromophore and the tetrazine, thereby maximizing FRET-based quenching and improving the fluorescence turn-on ratio significantly. nih.gov These advanced probes are used for a wide range of applications, including live-cell imaging of specific organelles, super-resolution microscopy, and monitoring therapeutic agents. researchgate.net

Strategies for Antibody and Biomolecule Functionalization

The functionalization of antibodies and other biomolecules with 1,2,4,5-tetrazine scaffolds is predominantly achieved through bioorthogonal chemistry, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained alkene or alkyne, to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) linkage. nih.gov The high reaction rates and specificity of the IEDDA reaction in biological media make it an ideal tool for labeling and modifying biomolecules without interfering with their native functions. researchgate.net

A common strategy involves the modification of antibodies with a dienophile, typically a trans-cyclooctene (TCO) derivative, which can then react with a tetrazine-functionalized molecule. nih.gov However, an alternative and increasingly utilized approach is to directly conjugate the tetrazine moiety to the antibody. This "reverse" strategy helps to circumvent issues associated with the potential degradation and hydrophobicity of TCO tags, which can lead to reduced reactivity and lower functional loading on the antibody.

The choice of dienophile is also crucial for optimizing the reaction kinetics. Norbornene-based compounds are particularly interesting due to their straightforward synthetic availability and have been compared with other alkenes to determine reaction rates under pseudo-first-order conditions. researchgate.net The development of novel antibody-tetrazine conjugates with high functional loading, good stability, and reactivity is a key area of research, enabling applications such as live-cell imaging when used in conjunction with TCO-based probes. This approach has been shown to result in the selective and rapid labeling of cells.

The versatility of tetrazine-based functionalization extends to the immobilization of antibodies on surfaces, which can significantly improve the sensitivity of diagnostic assays like the enzyme-linked immunosorbent assay (ELISA). nih.gov By creating tetrazine-functionalized surfaces, antibodies conjugated with TCO can be covalently immobilized, leading to a higher density of correctly oriented antibodies and enhanced detection sensitivity. nih.gov

Optoelectronic and Photofunctional Materials

The unique electronic properties of the 1,2,4,5-tetrazine ring, characterized by its electron-deficient nature and low-lying n→π* electronic transitions, make it a valuable component in the design of advanced optoelectronic and photofunctional materials. nih.gov These properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. nih.gov

Integration of Tetrazines in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, 1,2,4,5-tetrazine derivatives have been investigated as components of the active layers in OFETs and OLEDs. nih.govnih.govadvanceseng.comresearchgate.net OFETs are fundamental building blocks of modern electronics, and there is significant interest in developing organic-based versions for applications requiring flexibility and low-cost fabrication. advanceseng.com The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. advanceseng.comresearchgate.net The electron-withdrawing character of the tetrazine ring can be utilized to create materials with specific electronic properties suitable for these applications. nih.gov

Similarly, in OLEDs, the recombination of injected holes and electrons within an organic material leads to the emission of light. researchgate.net The efficiency and color of the emitted light are determined by the electronic structure of the organic molecules. The low-energy n→π* transitions of the tetrazine ring can be exploited in the design of emissive materials for OLEDs. nih.gov Furthermore, tetrazine-containing compounds can be incorporated into complex molecular structures, such as those exhibiting twisted intramolecular charge transfer (TICT), which are of interest for advanced OLED applications. researchgate.net

Design Principles for Ambipolar and n-Type Semiconductor Materials

A key challenge in organic electronics is the development of stable and efficient n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductor materials, as these are less common than p-type (hole-transporting) materials. researchgate.netleigroup.cn The high electron affinity of the 1,2,4,5-tetrazine ring makes it a promising building block for the design of such materials. nih.gov

The design principles for creating n-type and ambipolar organic semiconductors often involve the combination of strong electron-accepting and electron-donating units to form donor-acceptor (D-A) polymers with narrow band gaps. leigroup.cn By incorporating the electron-deficient tetrazine moiety into a conjugated polymer backbone, it is possible to lower the lowest unoccupied molecular orbital (LUMO) energy level, which is a crucial factor for achieving efficient electron injection and transport. researchgate.net

For instance, a novel tetrazine-based conjugated polymer, PTz4T-2OD, was synthesized by copolymerizing a tetrazine derivative with a bithiophene monomer. researchgate.net This polymer exhibited a deep highest occupied molecular orbital (HOMO) energy level of -5.58 eV and an optical band gap of 1.8 eV, demonstrating the potential of tetrazine units in tuning the electronic properties of conjugated polymers for semiconductor applications. researchgate.net The development of such materials is essential for the fabrication of complementary logic circuits based on organic electrochemical transistors (OECTs). leigroup.cn

Photoluminescent Properties and Their Electronic Origins

The photoluminescent properties of 1,2,4,5-tetrazine derivatives are intrinsically linked to their unique electronic structure. The fluorescence observed in these compounds often originates from n→π* transitions. nih.gov The specific emission wavelengths are highly dependent on the nature of the substituents attached to the tetrazine ring, indicating that both the tetrazine core and its peripheral groups are involved in the electronic transitions. nih.gov

For example, in a series of unsymmetrically substituted tetrazine derivatives, it was found that the substituents on the phenyl rings attached to the tetrazine core influenced the fluorescent properties, with some compounds displaying intense fluorescence in the visible region. The presence of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the emission spectra. For instance, in one study, separating fluorophore moieties with a phenyl ring resulted in a bathochromic shift of fluorescence. nih.gov

However, the presence of certain groups can also lead to fluorescence quenching. The introduction of two nitro (NO₂) groups into the structure of some tetrazine derivatives resulted in the complete quenching of fluorescence. nih.gov The mechanism of fluorescence quenching by tetrazines has been investigated using advanced spectroscopic techniques, which revealed that resonance energy transfer is a key process. researchgate.net

| Compound Series | Substituent (R¹) | Substituent (R²) | Emission Wavelength Range (nm) | Reference |

| 10a–l | Varied | Ph or n-Bu | 375–412 | nih.gov |

| 15a–h | H, t-Bu, OCH₃ | Varied | 353–375 | nih.gov |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Based on Tetrazine Ligands

The nitrogen-rich and electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Tetrazine-based ligands can bridge metal centers in various ways, leading to the formation of diverse supramolecular structures with interesting electronic and magnetic properties. researchgate.net

Design and Synthesis of Tetrazine-Bridged Ligands

The design and synthesis of tetrazine-bridged ligands are central to the development of novel coordination polymers and MOFs. These ligands can be synthesized through several routes, including the reaction of hydrazine (B178648) with a nitrile or by the nucleophilic substitution of functional groups on a pre-synthesized tetrazine ring. researchgate.net A common approach involves the use of 3,6-disubstituted tetrazines, where the substituents can be designed to include coordinating groups such as pyridyl or pyrazinyl moieties.

For example, 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (pytz) has been used as a pillaring agent to construct layered MOF architectures. Similarly, 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine (dpztz) has been employed to create coordination polymers with cobalt(II) and cadmium(II), resulting in three-dimensional and one-dimensional frameworks, respectively.

The electronic properties of the tetrazine ring can be tuned by the choice of substituents, which in turn influences the properties of the resulting coordination complexes. researchgate.net The very low-lying π* lowest unoccupied molecular orbital (LUMO) of the tetrazine ring is responsible for intense low-energy charge transfer absorptions and can lead to unusual stability of paramagnetic radical or mixed-valent intermediates in the resulting complexes. researchgate.net The rich redox chemistry of tetrazines allows them to exist in neutral, radical anion, and even dianionic forms within coordination complexes, which has been structurally and physically characterized.

The geometry of the tetrazine ligand also plays a crucial role in determining the final structure of the MOF. The planar nature of the aromatic tetrazine ring forces the substituents at the 3 and 6 positions to be oriented nearly antiparallel to each other. acs.org This geometric constraint can be exploited to direct the assembly of specific framework topologies. Furthermore, the reactivity of the tetrazine ring itself can be used for post-synthetic modification (PSM) of MOFs via the IEDDA reaction, allowing for the introduction of new functional groups into the framework under mild conditions. researchgate.net

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (pytz) | M(II) | Layered architectures | |

| 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine (dpztz) | Co(II) | 3D CdSO₄-like framework | |

| 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine (dpztz) | Cd(II) | 1D chains | |

| Unsubstituted 1,2,4,5-tetrazine (tz) | Y(III), Gd(III) | Dinuclear metallocenes |

Exploration of Magnetic Coupling in Tetrazine-Metal Complexes

The unique electronic structure of the 1,2,4,5-tetrazine ring, particularly its ability to form stable radical anions, makes it an excellent component for creating magnetically coupled systems. Researchers have extensively investigated the use of tetrazine-based ligands to mediate magnetic interactions between metal centers, leading to the development of novel single-molecule magnets (SMMs) and other magnetic materials.

The electron-poor nature of the tetrazine ring allows it to act as a bridging ligand, facilitating communication between paramagnetic metal ions. researchgate.net This interaction is significantly enhanced when the tetrazine ligand is in its radical anion form (tz•−), as the unpaired electron on the radical can strongly couple with the unpaired electrons of the metal centers. researchgate.net This metal-radical coupling can be either ferromagnetic (aligning the spins in the same direction) or antiferromagnetic (aligning the spins in opposite directions), depending on the specific metal ions and the geometry of the complex.

A notable example involves dinuclear lanthanide metallocenes bridged by the 3,6-bis(2-pyrimidyl)-1,2,4,5-tetrazine radical ligand (bmtz•−). nih.gov In the gadolinium (Gd) analogue, strong antiferromagnetic exchange coupling with a J value of -12.6 cm⁻¹ was observed. nih.gov This strong coupling, combined with the high magnetic anisotropy of dysprosium (DyIII) ions in a similar complex, resulted in SMM behavior with slow magnetic relaxation at zero field. nih.gov The diffuse nature of the spin orbitals of the tetrazinyl radical is well-suited to interact with the shielded 4f orbitals of lanthanide ions, promoting this strong magnetic coupling. researchgate.net

Computational studies, such as those using broken-symmetry density functional theory (BS-DFT), have been employed to understand the nature of these magnetic interactions. nih.gov These studies have helped to quantify the coupling between metal centers and between the metal and the radical ligand. For instance, in certain cobalt (Co) and nickel (Ni) dimers bridged by a tetrazine ring, the introduction of a radical on the tetrazine bridge was found to induce strong ferromagnetic coupling between the metal and the radical. nih.gov

The strength of the magnetic coupling can also be influenced by the substituents on the tetrazine ring. However, electronic structure calculations have shown that for some systems, the spin density is primarily localized on the tetrazine ring itself, with negligible contribution from the substituents. researchgate.net This suggests that the core tetrazine radical is the dominant factor in mediating the magnetic exchange.

Furthermore, the combination of tetrazine radicals with other bridging ligands, such as azido (B1232118) bridges, has led to the synthesis of air-stable polynuclear complexes. In a cobalt square complex, [Co(II)₄(bpztz•–)₄(N₃)₄], where bpztz is 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine, strong antiferromagnetic metal-radical coupling with a coupling constant of -64.7 cm⁻¹ was observed. This complex also exhibited slow relaxation of magnetization, a key characteristic of SMMs.

The table below summarizes the magnetic coupling constants observed in some tetrazine-metal complexes.

| Complex | Metal Ions | Coupling Type | J Value (cm⁻¹) |

| (Cp*₂Gd)₂(bmtz•−) | Gd(III) | Antiferromagnetic | -12.6 |

| [Co(II)₄(bpztz•–)₄(N₃)₄] | Co(II) | Antiferromagnetic | -64.7 |

| Radical-bridged dinuclear lanthanide metallocenes with Dy(III) | Dy(III) | Strong Magnetic | Not specified |

| Radical-bridged species with R = OMe, Cl, NO₂, SMe₂ | Fe(II) | Antiferromagnetic | -57 to -65 |

Hybrid Materials and Conjugated Heterocyclic Systems

Conjugation with Triazole Moieties for Enhanced Properties

The conjugation of 1,2,4,5-tetrazine with other nitrogen-rich heterocyclic rings, such as 4H-1,2,4-triazole, has been explored to create novel materials with enhanced optical and electronic properties. semanticscholar.orgresearchgate.net These conjugated systems have potential applications in optoelectronics, including as luminescent materials. nih.gov

Several synthetic methodologies have been developed to produce these heterocyclic conjugates. One common approach involves the Pinner reaction, where carbonitriles react with hydrazine hydrate in the presence of an activating agent. researchgate.net This method has been successfully used to synthesize both symmetrical and unsymmetrical s-tetrazine derivatives linked to a 4H-1,2,4-triazole ring, often via a 1,4-phenylene linker. researchgate.net The choice of activating agent, such as zinc trifluoromethanesulfonate or sulfur, can influence the reaction yield. researchgate.net

The resulting conjugated molecules often exhibit interesting photophysical properties. For instance, a series of symmetrical s-tetrazine derivatives coupled with a 4H-1,2,4-triazole ring through a 1,4-phenylene linkage displayed luminescence. nih.gov One particular derivative, 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine, showed strong fluorescence emission and a high quantum yield approaching 1. nih.gov

The structural arrangement of the conjugated system, whether the tetrazine is directly linked to the triazole or connected via a phenylene spacer, influences the electronic and luminescent properties. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the terminal rings can also be used to tune these properties. semanticscholar.org

The table below presents some examples of synthesized s-tetrazine-triazole conjugates and their reported properties.

| Compound Type | Linker | Synthetic Method | Key Property |

| Symmetrical s-tetrazine derivatives with 4H-1,2,4-triazole rings | 1,4-Phenylene | Pinner Reaction | Luminescence |

| Unsymmetrical s-tetrazine derivatives with 4H-1,2,4-triazole rings | 1,4-Phenylene | Pinner Reaction | Luminescence |

| s-Tetrazine derivatives directly conjugated to the 4H-1,2,4-triazole ring | Direct Bond | Imidoyl Chlorides | Not specified |

| Fused triazole-tetrazine systems | Fused Ring | Multi-step | Energetic Materials |

Derivatization with Thiadiazole and Oxadiazole Rings

In addition to triazoles, 1,2,4,5-tetrazine scaffolds have been derivatized with other five-membered heterocyclic rings like 1,3,4-thiadiazole and 1,3,4-oxadiazole to create complex conjugated systems. researchgate.net These hybrid molecules are of interest for their potential applications in optoelectronics due to their luminescent properties. semanticscholar.orgresearchgate.net

The synthesis of these derivatives often follows a multi-step reaction sequence. A common strategy involves using a bifunctional starting material, such as 4-cyanobenzoic acid, which can serve as a linker between the tetrazine and the thiadiazole or oxadiazole ring. semanticscholar.org The Pinner reaction is a key step in forming the 1,2,4,5-tetrazine ring, followed by an oxidation step, typically using a mild oxidizing agent like hydrogen peroxide. researchgate.net This approach has been successfully employed to create both symmetrical and unsymmetrical 1,2,4,5-tetrazine derivatives conjugated with a 1,3,4-thiadiazole or 1,3,4-oxadiazole core via a 1,4-phenylene linker. semanticscholar.orgresearchgate.net

The resulting compounds have been shown to be highly fluorescent. semanticscholar.orgresearchgate.net The nature of the five-membered ring (thiadiazole vs. oxadiazole) and the substituents on it can influence the photophysical properties, including the quantum yield of fluorescence. nih.gov For instance, a comparison of the quantum yields of s-tetrazine derivatives conjugated via a phenylene linker to oxadiazole, thiadiazole, and triazole rings has been reported, highlighting the impact of the specific heterocyclic moiety on the luminescent efficiency.

The table below provides an overview of the synthetic approaches and properties of tetrazine-thiadiazole/oxadiazole conjugates.

| Heterocyclic Moiety | Linker | Synthetic Approach | Key Property |

| 1,3,4-Thiadiazole | 1,4-Phenylene | Pinner reaction and subsequent oxidation | Luminescence |

| 1,3,4-Oxadiazole | 1,4-Phenylene | Pinner reaction and subsequent oxidation | High Quantum Yield |

| 1,3,4-Thiadiazole | Direct Bond | Synthesis required microwave irradiation | Not specified in detail |

| 1,3,4-Oxadiazole | Direct Bond | Synthesis required microwave irradiation | Not specified in detail |

Advanced Characterization Methodologies in 3,6 Bis 4 Nitrophenyl 1,2,4,5 Tetrazine Research

Spectroscopic Techniques for Molecular Structure Elucidation (e.g., Advanced Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are fundamental in confirming the molecular structure of 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's atomic arrangement and functional groups.

Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.netresearchgate.net The characteristic vibrations of the tetrazine ring and the C-N bonds would also be present.

| Spectroscopic Data for Related Compounds | |

| Technique | Observed Features |

| ¹³C NMR (for 3,6-bis(2-aminoethylamino)-1,2,4,5-tetrazine) | Tetrazine ring carbons at ~159.84 ppm. nih.gov |

| FTIR (for 4-nitrophenyl-4'-nitrobenzoate) | Symmetric and asymmetric NO₂ stretching at 1523 cm⁻¹ and 1343 cm⁻¹. researchgate.net |

| ¹H NMR (for 3,6-diphenyl-1,2,4,5-tetrazine) | Aromatic protons in the phenyl rings. chemicalbook.com |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. nih.govnih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. The exact mass of a molecule is determined by summing the masses of its most abundant isotopes. For this compound (C₁₄H₈N₆O₄), the precise molecular weight can be calculated and then experimentally verified using HRMS. This verification is crucial for confirming the identity of the synthesized compound. researchgate.net

| Molecular Weight Data | |

| Parameter | Value |

| Molecular Formula | C₁₄H₈N₆O₄ |

| Theoretical Monoisotopic Mass | 324.0607 Da |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound was not found in the search results, studies on analogous compounds like 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine reveal important structural characteristics of the tetrazine core. researchgate.net Such analyses provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For this compound, a key structural feature of interest would be the dihedral angle between the tetrazine ring and the two nitrophenyl substituents.

| Crystallographic Data for an Analogous Compound (3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Electrochemical Characterization for Redox Behavior (e.g., Cyclic Voltammetry, Electron Paramagnetic Resonance)

The electrochemical properties of this compound are of significant interest due to the electron-deficient nature of the tetrazine ring.

Cyclic Voltammetry (CV): This technique is employed to study the redox behavior of the compound. The tetrazine core is known to undergo reversible one-electron reduction at low potentials. rsc.orgrsc.org The presence of the electron-withdrawing nitrophenyl groups is expected to influence the reduction potential. The cyclic voltammogram of this compound would likely exhibit reversible reduction waves corresponding to the formation of the radical anion and potentially a dianion. Studies on substituted tetrazines have shown that the redox potentials can be tuned by the nature of the substituents. researchgate.net